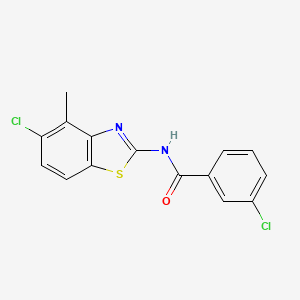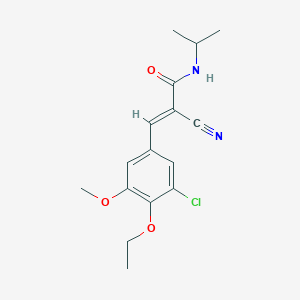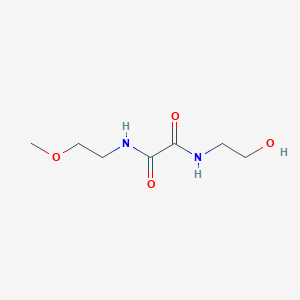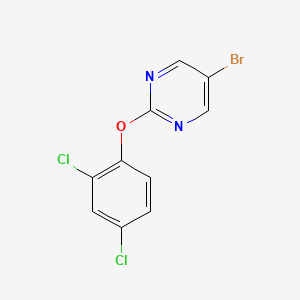
5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine is a chemical compound with the molecular formula C10H5BrCl2N2O . It has an average mass of 319.97 Da and a monoisotopic mass of 317.896210 Da .
Synthesis Analysis
The synthesis of 5-Bromo-2,4-dichloropyrimidine involves the use of 2-amino-4-thloropyridine as a starting raw material . A key intermediate is obtained through a bromination reaction, with a yield greater than 80% . The 5-Bromo-2,4-dichloropyrimidine is then obtained through diazotization and chlorination, with a total yield greater than 50% .Molecular Structure Analysis
The molecular structure of 5-Bromo-2,4-dichloropyrimidine includes bromine, chlorine, nitrogen, and oxygen atoms . The structure is unique and can derive multiple derived products .Chemical Reactions Analysis
5-Bromopyrimidine, a related compound, undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical and Chemical Properties Analysis
5-Bromo-2,4-dichloropyrimidine is a solid substance . It has a refractive index of 1.603 , a boiling point of 128 °C/15 mmHg , and a melting point of 29-30 °C . The density of this compound is 1.781 g/mL at 25 °C .科学的研究の応用
Synthesis of Pseudouridine Derivatives
5-Bromo-2-(2,4-dichlorophenoxy)pyrimidine has been utilized in the synthesis of pseudouridine derivatives. A study by Brown, Burdon, and Slatcher (1968) detailed the conversion of 5-bromo-2,4-di-t-butoxypyrimidine into pyrimidin-5-yl-lithium, which was then coupled to 2,4:3,5-di-O-benzylideneribose. This process led to the production of pseudouridine, highlighting a method for generating nucleoside analogs that are important for RNA research and potential therapeutic applications Brown, D., Burdon, M. G., & Slatcher, R. P. (1968).
Antiviral Activity of Pyrimidine Derivatives
Research by Hocková et al. (2003) investigated 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, revealing their synthesis and evaluation for antiviral activities. The study found that several 5-substituted 2,4-diaminopyrimidine derivatives markedly inhibited retrovirus replication in cell culture, demonstrating the potential of halogenated pyrimidine derivatives in antiviral drug development Hocková, D., Holý, A., Masojídková, M., Andrei, G., Snoeck, R., De Clercq, E., & Balzarini, J. (2003).
Exploration of Enzyme Inhibition
A study by Baker, Lourens, and Jordaan (1967) synthesized a series of 5-isoamyl- and 5-(p-chlorophenyl)pyrimidines to evaluate their binding to dihydrofolic reductase. This work aimed to identify positions on the pyrimidine ring suitable for the placement of covalent forming groups, contributing to the development of irreversible enzyme inhibitors. Such research underscores the importance of halogenated pyrimidines in medicinal chemistry, particularly in designing drugs targeting enzyme activity Baker, B. R., Lourens, G., & Jordaan, J. (1967).
Inhibitors of Dihydrouracil Dehydrogenase
Goudgaon et al. (1993) explored the synthesis of phenylselenenyl- and phenylthio-substituted pyrimidines, evaluating their inhibitory effects on dihydrouracil dehydrogenase and uridine phosphorylase. This study reveals the utility of halogenated pyrimidines in probing the biochemical pathways involved in nucleotide metabolism, offering insights into the development of chemotherapeutic agents Goudgaon, N., Naguib, F., el Kouni, M. H., & Schinazi, R. (1993).
Mutagenic Effects on Phage T4
Freese's (1959) investigation into the mutagenic effect of various purine and pyrimidine analogues on T4 phages underscored the unique role of 5-bromodeoxyuridine among tested compounds. This study contributes to our understanding of nucleic acid analogues' impact on genetic material, providing a foundational basis for genetic engineering and mutagenesis research Freese, E. (1959).
Safety and Hazards
5-Bromo-2,4-dichloropyrimidine is considered hazardous . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
5-bromo-2-(2,4-dichlorophenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N2O/c11-6-4-14-10(15-5-6)16-9-2-1-7(12)3-8(9)13/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSGGHXIEGDQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(furan-2-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2678601.png)
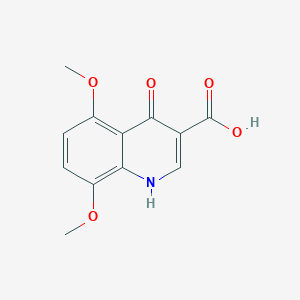
![N-(3-fluoro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2678606.png)
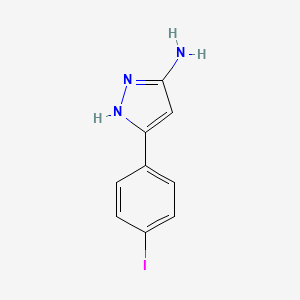
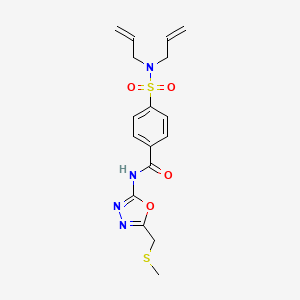
![N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2678609.png)
![ethyl 3-(4-chlorophenyl)-1-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)
![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2678613.png)
![N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2678614.png)

![Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate](/img/structure/B2678616.png)
